[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
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Overview
Description
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholino group to the methanone moiety under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-ylmethanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)18-12-17(20(27)25-7-9-28-10-8-25)24-26(18)19-11-15(22)5-6-16(19)23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMIBVHWWZUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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